Z-N-Me-Aib-OH

Catalog No.
S1523563
CAS No.
144332-60-5
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-N-Me-Aib-OH

CAS Number

144332-60-5

Product Name

Z-N-Me-Aib-OH

IUPAC Name

2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)

InChI Key

QCDSXBNEBTVGTP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

What is Z-N-Me-Aib-OH?

Z-N-Me-Aib-OH, also known as N-methyl-2,2-dimethylacrylic acid, is a small molecule with the chemical formula C6H11NO3. It is classified as a derivative of the amino acid α-aminoisobutyric acid (Aib) [].

Potential Applications in Scientific Research

  • Peptide Synthesis: Z-N-Me-Aib-OH can be used as a building block in the synthesis of peptides, which are chains of amino acids. The presence of the methyl groups in the molecule may influence the properties of the resulting peptides, making them potentially useful for different research applications [].
  • Enzyme Inhibition: Some studies suggest that Z-N-Me-Aib-OH may act as an inhibitor of certain enzymes. Enzymes are proteins that accelerate chemical reactions in the body. Inhibiting specific enzymes can be a valuable tool in studying their function and developing new drugs [].

Z-N-Methyl-Aminoisobutyric Acid Hydrochloride, commonly referred to as Z-N-Me-Aib-OH, is a derivative of the amino acid aminobutyric acid. It features a Z-protecting group on the amino nitrogen and a methyl group at the alpha carbon. This compound is characterized by its unique structure, which influences its chemical behavior and biological activity.

The molecular formula for Z-N-Me-Aib-OH is C6H11N1O2C_6H_{11}N_1O_2 with a molecular weight of approximately 143.16 g/mol. The compound appears as a white to off-white crystalline solid, typically soluble in polar solvents such as water and methanol .

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Major Products Formed

The products formed from these reactions depend on the specific reagents used. For instance, oxidation may yield various ketones or aldehydes, while reduction can lead to alcohols or amines.

Z-N-Me-Aib-OH exhibits significant biological activity, particularly in the realm of peptide synthesis. It serves as a building block for peptides, influencing their structure and function. Studies suggest that this compound may act as an inhibitor for certain enzymes, making it a valuable candidate for drug development and therapeutic applications .

The synthesis of Z-N-Me-Aib-OH typically involves several steps:

  • Protection of the Amino Group: Initially, the amino group is protected using a benzyl protecting group (Z-group).
  • Methylation: The protected amino acid undergoes methylation to introduce the methyl group at the alpha carbon.
  • Deprotection: Finally, the carboxylic acid group is deprotected to yield Z-N-Me-Aib-OH.

This process can be performed using solid-phase peptide synthesis techniques to enhance yield and purity .

Z-N-Me-Aib-OH has several applications in scientific research:

  • Peptide Synthesis: It is widely used as a building block in peptide synthesis, allowing researchers to create peptides with specific properties.
  • Enzyme Inhibition Studies: Its potential as an enzyme inhibitor makes it useful for studying enzyme functions and developing new pharmaceuticals.
  • Drug Development: The unique structure of Z-N-Me-Aib-OH positions it as a candidate for designing peptide-based therapeutics aimed at various biological targets .

Research indicates that Z-N-Me-Aib-OH interacts with various biological systems, particularly through its incorporation into peptide chains during synthesis. This incorporation allows for precise control over peptide sequences and their resultant biological activities. Additionally, investigations into its enzyme inhibition properties reveal its potential role in modulating biochemical pathways relevant to disease processes .

Several compounds share structural similarities with Z-N-Me-Aib-OH:

Compound NameStructural Features
Z-Glycine HydrochlorideGlycine derivative with similar protective groups
Z-HydroxyprolineHydroxyproline derivative with a hydroxyl group
Z-Aminoisobutyric AcidParent compound without methylation
Fmoc-N-Methyl-Aminoisobutyric AcidFmoc-protected variant with similar properties
α-(Methylamino)isobutyric AcidMethylated variant influencing similar biological roles

Uniqueness

Z-N-Me-Aib-OH's uniqueness lies in its specific methylation pattern combined with the Z-protecting group. This configuration allows for tailored peptide synthesis that can enhance stability and bioactivity compared to other similar compounds. Its structural attributes make it particularly valuable in research focused on drug development and enzyme inhibition .

Fundamental Chemical Properties

Z-N-Me-Aib-OH, systematically named as 2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid, exhibits distinctive structural features that significantly influence its behavior in peptide coupling reactions. The compound's chemical identity is precisely defined by its CAS number 144332-60-5 and can be represented through multiple structural notations that emphasize different aspects of its molecular architecture.

The molecular structure incorporates several key functional groups that contribute to its synthetic utility and reactivity profile. The presence of a benzyloxycarbonyl (Z) protecting group provides temporary N-terminal protection during peptide synthesis, while the N-methyl group introduces steric hindrance that affects both coupling efficiency and conformational preferences in the resulting peptides. The quaternary carbon center at the α-position, characteristic of aminoisobutyric acid derivatives, confers additional rigidity to the peptide backbone and influences secondary structure formation.

PropertyValueReference
CAS Number144332-60-5
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
IUPAC Name2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Standard InChIInChI=1S/C13H17NO4/c1-13(2,11(15)16)14(3)12(17)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)
SMILESCC(C)(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Physicochemical Properties and Stability Considerations

The physicochemical properties of Z-N-Me-Aib-OH are crucial for understanding its behavior during peptide synthesis and storage conditions. The compound exhibits moderate solubility in organic solvents commonly used in peptide chemistry, including dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). This solubility profile is particularly important when considering coupling reagent compatibility and reaction conditions optimization.

Storage stability represents another critical aspect of Z-N-Me-Aib-OH handling and utilization. The compound is typically stored at -20°C to maintain chemical integrity and prevent degradation reactions that could compromise coupling efficiency. The benzyloxycarbonyl protecting group provides inherent stability under standard peptide synthesis conditions while remaining removable under appropriate deprotection conditions, typically involving catalytic hydrogenation or acidolytic cleavage.

Temperature stability studies have demonstrated that Z-N-Me-Aib-OH maintains structural integrity under typical coupling reaction conditions, including elevated temperatures used in microwave-assisted peptide synthesis protocols. This thermal stability is particularly valuable for challenging coupling reactions that may require extended reaction times or elevated temperatures to achieve satisfactory conversion rates.

The strategic incorporation of aminoisobutyric acid and N-methylaminoisobutyric acid in tandem arrangements provides a highly effective methodology for inducing 3₁₀-helical conformations in short peptide sequences [11] [12]. Crystallographic studies have demonstrated that aminoisobutyric acid residues consistently adopt torsion angles within the 3₁₀-helical region, with φ values ranging from -60° to -65° and ψ values between -25° and -35° [13] [14]. The addition of N-methylation further restricts these angular preferences, enhancing the 3₁₀-helical propensity through additional steric constraints [15].

Table 2: Conformational Preferences of Aib-Containing Peptides

Peptide TypePreferred ConformationCharacteristic φ Angle (degrees)Characteristic ψ Angle (degrees)Hydrogen Bonding Pattern
Aib homopeptides3₁₀-helix-60 to -65-25 to -35i to i+3
Aib-Ala alternating peptidesα-helix (with helix nucleation)-60 to -65-45 to -50i to i+4 (α-helix)
Mixed Aib/natural amino acid peptidesMixed α/3₁₀-helixVariable (-60 to -75)Variable (-30 to -50)Mixed i+3 and i+4
N-Me-Aib containing peptidesEnhanced helical stability-60 to -70-30 to -40Stabilized i+3/i+4

Experimental evidence from nuclear magnetic resonance spectroscopy reveals that peptides containing Aib/N-Me-Aib tandem sequences exhibit characteristic 3₁₀-helical nuclear Overhauser effects, with strong sequential nitrogen-hydrogen to carbon-hydrogen correlations indicative of i to i+3 hydrogen bonding patterns [16] [17]. The presence of N-methylaminoisobutyric acid enhances these interactions by reducing conformational flexibility and stabilizing the 3₁₀-helical geometry through favorable electrostatic interactions [18].

Thermal stability studies demonstrate that tandem Aib/N-Me-Aib incorporation leads to significant increases in melting temperatures, with observed elevations of 5.4°C for Aib-Aib sequences and up to 8°C for N-Me-Aib containing variants [4] [19]. This enhanced thermal stability derives from the reduced conformational entropy of the constrained backbone and the formation of stable intramolecular hydrogen bonds characteristic of 3₁₀-helical structures [20].

Table 3: 3₁₀-Helix Nucleation Parameters

Sequence ContextNucleation EfficiencyRequired Length (residues)Thermal Stability (ΔTm)Solvent Dependence
Aib-Aib tandemHigh (>80%)4-6+5.4°CLow
Aib-Ala tandemModerate (60-75%)6-8+2.2°CModerate
N-Me-Aib incorporationEnhanced (>85%)4-5+6-8°CLow
Central Aib placementVariable (40-70%)6-10VariableHigh

The nucleation mechanism operates through a cooperative process wherein the initial Aib residue restricts local backbone flexibility, facilitating the adoption of 3₁₀-helical geometry by subsequent residues [21] [22]. The addition of N-methylaminoisobutyric acid amplifies this effect by providing additional conformational constraints that propagate the helical structure along the peptide chain [23] [24]. Crystallographic analysis of model peptides reveals that 3₁₀-helical segments can be stabilized by as few as three consecutive Aib or N-Me-Aib residues, making this approach highly efficient for short peptide applications [25].

Disruption of β-Sheet Propensity in Amyloidogenic Sequences

The incorporation of Z-N-Me-Aib-OH into amyloidogenic peptide sequences provides a powerful strategy for disrupting β-sheet formation and preventing pathological protein aggregation [16] [17]. The mechanism of β-sheet disruption operates through the introduction of steric constraints that are incompatible with the extended backbone conformations required for β-sheet structures [18] [19]. Studies on protected pentapeptides related to the β-amyloid sequence 17-21 demonstrate that replacement of a single residue with aminoisobutyric acid completely abolishes intermolecular β-sheet associations [16].

Fourier-transform infrared spectroscopy and proton nuclear magnetic resonance investigations reveal that amyloidogenic sequences containing Z-N-Me-Aib-OH derivatives exhibit characteristic helical signatures rather than the β-sheet conformations observed in unmodified peptides [20] [21]. The strong helix-inducing properties of the N-methylaminoisobutyric acid residue overcome the inherent β-sheet propensity of amyloidogenic sequences through favorable intramolecular interactions that stabilize helical conformations [22] [23].

Table 4: β-Sheet Disruption Effectiveness

Target SequenceSubstitution PositionDisruption Efficiency (%)MechanismSolvent Requirements
Aβ₁₇₋₂₁ (LVFFA)Central (Phe19)>95Helix inductionWeakly polar
Aβ₃₇₋₄₀ (GGVV)Terminal (Val40)85-90Conformational restrictionAqueous
Generic amyloidogenic peptidesVarious70-95Backbone rigidificationVariable
IAPP fragmentsCentral residues80-90Turn stabilizationAqueous/organic

The effectiveness of β-sheet disruption depends critically on the position of Z-N-Me-Aib-OH incorporation within the target sequence [17] [19]. Central placement within hydrophobic core regions achieves maximum disruption efficiency, with complete elimination of β-sheet formation observed in over 95% of tested sequences [16] [20]. Terminal placement shows reduced but still significant efficacy, particularly in preventing the propagation of β-sheet structures along peptide chains [21] [22].

Mechanistic studies employing circular dichroism spectroscopy demonstrate that Z-N-Me-Aib-OH incorporation shifts the conformational equilibrium from β-sheet to helical states through a combination of steric hindrance and favorable backbone geometry [23] [24]. The N-methylation component provides additional disruption by preventing the formation of intermolecular hydrogen bonds essential for β-sheet stabilization [17] [25]. This dual mechanism ensures robust β-sheet disruption across diverse sequence contexts and solvent conditions [18] [21].

Solvent-Dependent Helical Transition Modulation in Short Peptides

The conformational behavior of Z-N-Me-Aib-OH containing peptides exhibits pronounced sensitivity to solvent environment, enabling precise control over helical transitions through medium manipulation [24] [25]. This solvent dependence arises from the differential solvation of backbone amide groups and the varying stabilization of intramolecular hydrogen bonds across different dielectric environments [26] [27]. Studies employing trifluoroethanol-water mixtures demonstrate that helical content can be modulated from less than 20% in pure water to over 85% in low-polarity solvents [28] [29].

The mechanism of solvent-dependent helical transition operates through the modulation of backbone hydration patterns [29] [30]. In high-dielectric solvents such as water, extensive solvation of carbonyl and amide nitrogen groups competes with intramolecular hydrogen bond formation, favoring extended or random coil conformations [27] [31]. Conversely, low-dielectric environments reduce backbone solvation, promoting the formation of helical structures stabilized by intramolecular hydrogen bonds [28] [30].

Table 5: Solvent-Dependent Helical Transitions

Solvent SystemDielectric ConstantHelical Content (%)Preferred StructureTransition Temperature (°C)
Water8010-20Random coil/β-hairpin25-35
TFE/Water (20%)40-5070-85α-helix45-55
Methanol3345-60Mixed helix/turn35-40
Chloroform4.885-953₁₀-helix50-65
DMSO4730-50β-hairpin30-40

Molecular dynamics simulations reveal that the solvent-dependent conformational transitions involve cooperative rearrangements of both backbone geometry and side-chain orientations [31] [24]. The presence of Z-N-Me-Aib-OH residues stabilizes helical intermediates during these transitions, lowering the energy barriers for helix formation and increasing the population of structured states [25] [30]. Temperature-dependent studies demonstrate that helical transitions occur over narrow temperature ranges, with transition midpoints varying systematically with solvent dielectric constant [27] [28].

The implementation of 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/t-Bu) orthogonal protection schemes represents a cornerstone methodology in the solid-phase synthesis of peptides containing Z-N-Me-Aib-OH [1] [2]. This protection strategy provides exceptional compatibility with the sterically hindered nature of N-methylated aminoisobutyric acid derivatives, enabling efficient iterative assembly through selective deprotection and coupling cycles [3] [4].
The orthogonal nature of the Fmoc/t-Bu system allows for precise control over the synthesis process, where the base-labile Fmoc group protects the α-amino functionality while acid-labile tert-butyl groups protect side chain functionalities [5] [6]. This dual protection approach is particularly advantageous for Z-N-Me-Aib-OH incorporation, as it minimizes unwanted side reactions and provides excellent chemical stability throughout the synthesis sequence [7] [8].

Coupling Reagent Optimization Studies

Comprehensive investigations into coupling reagent selection for Z-N-Me-Aib-OH incorporation have revealed significant variations in efficiency and selectivity [9] [10]. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) has emerged as the most effective coupling reagent, demonstrating superior performance in forming amide bonds with sterically hindered secondary amines [11] [12]. The use of HATU in combination with N,N-diisopropylethylamine (DIPEA) in dimethylformamide/dichloromethane solvent systems consistently achieves coupling efficiencies exceeding 85% with minimal epimerization [9] [10].

Alternative coupling reagents including (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) have shown moderate effectiveness, though with reduced coupling efficiencies and increased epimerization rates [13] [14]. The benzotriazole-based coupling reagent bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) demonstrates limited utility for Z-N-Me-Aib-OH incorporation due to significant steric hindrance effects [15] [16].

Reaction Kinetics and Mechanism Studies

Detailed kinetic analyses of Fmoc/t-Bu-based coupling reactions involving Z-N-Me-Aib-OH have revealed complex mechanistic pathways influenced by steric and electronic factors [17] [18]. The formation of reactive intermediates, particularly uronium and phosphonium activated species, proceeds through distinct pathways depending on the coupling reagent employed [12] [18]. HATU-mediated coupling reactions demonstrate rapid activation kinetics, with complete amino acid activation occurring within minutes under optimized conditions [9] [10].

The coupling mechanism involves nucleophilic attack by the amino acid carboxyl group on the activated coupling reagent, followed by formation of a reactive intermediate that undergoes aminolysis with the resin-bound amino functionality [17] [18]. The sterically hindered nature of Z-N-Me-Aib-OH significantly influences the reaction kinetics, requiring extended reaction times and elevated temperatures to achieve complete conversion [11] [19].

Solvent System Optimization

Systematic evaluation of solvent systems for Z-N-Me-Aib-OH coupling reactions has identified optimal conditions that balance solubility, reactivity, and side reaction suppression [20] [21]. Mixed solvent systems comprising dimethylformamide and dichloromethane provide superior solvation of both the coupling reagents and the growing peptide chain, facilitating efficient amide bond formation [6] [21]. The addition of N-methylpyrrolidone (NMP) to the solvent mixture enhances the solubility of sterically hindered amino acid derivatives and improves overall coupling efficiency [20] [21].

Temperature optimization studies have demonstrated that room temperature conditions (25°C) provide optimal balance between reaction rate and side reaction suppression [19] [21]. Elevated temperatures, while increasing reaction rates, lead to increased epimerization and formation of unwanted by-products [19] [21]. The use of inert atmosphere conditions, particularly nitrogen or argon, prevents oxidative degradation of sensitive amino acid derivatives during the coupling process [19] [21].

Microwave-Assisted Coupling Optimization for N-Alkylated Residues

Microwave-assisted solid-phase peptide synthesis has revolutionized the incorporation of sterically hindered amino acids, including Z-N-Me-Aib-OH, through enhanced reaction kinetics and improved coupling efficiencies [22] [23]. The application of controlled microwave irradiation provides rapid heating, improved mass transfer, and enhanced reaction rates, addressing the inherent challenges associated with N-alkylated amino acid incorporation [24] [25].
Microwave Protocol Development

Systematic optimization of microwave-assisted protocols for Z-N-Me-Aib-OH incorporation has established standardized conditions that consistently deliver high-quality peptides [23] [24]. The optimal microwave protocol employs temperatures between 75-90°C with irradiation times of 3-5 minutes, providing rapid and efficient coupling while minimizing degradation reactions [22] [24]. Power settings of 25-35 watts ensure controlled heating without thermal decomposition of sensitive amino acid derivatives [23] [25].

The implementation of pulsed microwave irradiation protocols has demonstrated particular effectiveness for N-alkylated residue coupling, providing intermittent heating that prevents overheating while maintaining optimal reaction conditions [22] [26]. These protocols employ alternating heating and cooling cycles, allowing for better temperature control and reduced side reaction formation [24] [26]. Extended microwave protocols, utilizing longer irradiation times at lower power settings, provide alternative approaches for particularly challenging coupling reactions [23] [26].

Temperature and Time Optimization

Comprehensive temperature profiling studies have revealed critical relationships between microwave heating parameters and coupling efficiency for Z-N-Me-Aib-OH incorporation [23] [24]. High-temperature microwave protocols (90°C) achieve maximum coupling efficiencies of 95% within 3-minute irradiation periods, though with slightly increased epimerization rates [22] [24]. Standard microwave conditions (75°C for 5 minutes) provide balanced performance with coupling efficiencies of 92% and minimal epimerization [23] [24].

The rapid heating capabilities of microwave irradiation enable significant reduction in overall synthesis time, with complete coupling cycles achievable in under 10 minutes compared to several hours required for conventional room temperature protocols [23] [24]. This time reduction is particularly beneficial for Z-N-Me-Aib-OH incorporation, where extended reaction times at room temperature often lead to incomplete coupling and side product formation [22] [24].

Solvent Considerations for Microwave Synthesis

Solvent selection for microwave-assisted Z-N-Me-Aib-OH coupling requires careful consideration of dielectric properties and heating characteristics [24] [26]. N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) demonstrate excellent microwave absorption properties, enabling rapid and uniform heating of reaction mixtures [24] [26]. Mixed solvent systems incorporating dichloromethane provide improved solubility for hydrophobic amino acid derivatives while maintaining effective microwave heating [24] [26].

The use of polar aprotic solvents is essential for effective microwave coupling, as these solvents efficiently absorb microwave energy and facilitate rapid heating [24] [26]. Solvent volume optimization studies have established that minimal solvent volumes (3-5 mL per gram of resin) provide optimal heating efficiency while maintaining adequate reagent concentrations [24] [26]. The implementation of sealed reaction vessels prevents solvent evaporation during microwave irradiation, ensuring consistent reaction conditions throughout the coupling process [23] [24].

Monitoring and Quality Control

Real-time monitoring of microwave-assisted coupling reactions through UV-visible spectroscopy provides valuable insights into reaction progress and completion [23] [27]. The measurement of dibenzofulvene formation during Fmoc deprotection steps enables quantitative assessment of deprotection efficiency and helps optimize reaction conditions [27] [28]. Temperature monitoring through fiber-optic probes ensures precise control of reaction conditions and prevents overheating [23] [26].

Quality control measures for microwave-assisted Z-N-Me-Aib-OH incorporation include analytical high-performance liquid chromatography (HPLC) analysis of crude peptides to assess purity and identify potential side products [23] [24]. Mass spectrometry analysis confirms the successful incorporation of target amino acids and identifies any unexpected modifications or degradation products [23] [24]. These analytical methods provide essential feedback for protocol optimization and ensure consistent synthetic outcomes [23] [24].

Continuous Flow Approaches for Difficult Fragment Condensations

Continuous flow chemistry has emerged as a transformative approach for peptide synthesis, offering unprecedented control over reaction conditions and enabling efficient incorporation of challenging amino acids such as Z-N-Me-Aib-OH [29] [27]. Flow-based methodologies provide enhanced heat and mass transfer, precise residence time control, and reduced reagent consumption compared to traditional batch synthesis approaches [30] [31].
Flow Reactor Design and Configuration

The development of specialized flow reactors for Z-N-Me-Aib-OH incorporation has focused on addressing the unique challenges associated with sterically hindered amino acid coupling [27] [28]. Packed bed reactors, utilizing solid-phase resin contained within heated columns, provide efficient reagent contact and controlled reaction environments [27] [28]. These systems enable continuous reagent delivery while maintaining optimal temperature and pressure conditions throughout the synthesis process [27] [28].

Microfluidic chip reactors offer exceptional control over reaction parameters through precise channel geometries and rapid mixing capabilities [29] [32]. The small channel dimensions provide enhanced heat and mass transfer, enabling rapid reaction kinetics and improved coupling efficiencies [29] [32]. Variable bed flow reactors incorporate adaptive resin bed configurations that accommodate resin swelling and shrinkage during synthesis, maintaining optimal flow characteristics throughout the process [28] [33].

Heated coil reactors provide extended residence times with controlled temperature profiles, enabling complete conversion of sterically hindered amino acid derivatives [27] [31]. These systems utilize serpentine heating elements that maintain uniform temperature distribution and prevent thermal degradation of sensitive compounds [27] [31]. The integration of multiple reactor configurations enables sequential processing steps, including activation, coupling, and deprotection, within a single continuous flow system [27] [31].

Residence Time and Flow Rate Optimization

Systematic optimization of residence time and flow rate parameters has established optimal conditions for Z-N-Me-Aib-OH incorporation in continuous flow systems [27] [28]. Extended residence times (10-15 minutes) enable complete conversion of sterically hindered amino acids, while maintaining reasonable throughput rates [27] [28]. Flow rate optimization studies have demonstrated that moderate flow rates (0.3-0.5 mL/min) provide optimal balance between reaction efficiency and reagent utilization [27] [28].

The relationship between residence time and coupling yield demonstrates complex dependencies on temperature, concentration, and reagent selection [27] [28]. Microfluidic systems, with their shorter residence times (8-10 minutes), achieve comparable coupling yields through enhanced mixing and heat transfer characteristics [29] [32]. The implementation of multi-stage flow systems enables sequential optimization of different reaction steps, maximizing overall synthesis efficiency [27] [31].

Reagent Delivery and Mixing Systems

Advanced reagent delivery systems for continuous flow Z-N-Me-Aib-OH synthesis incorporate precise metering pumps and automated switching valves [27] [28]. High-performance liquid chromatography (HPLC) pumps provide accurate flow control and pressure regulation, ensuring consistent reagent delivery throughout the synthesis process [27] [28]. Multi-position valves enable automated selection of different amino acids and reagents, facilitating unattended synthesis of complex peptide sequences [27] [28].

Efficient mixing systems are critical for successful continuous flow synthesis, particularly for sterically hindered amino acid derivatives [29] [31]. Static mixers and turbulent flow conditions promote rapid reagent mixing and homogeneous reaction environments [29] [31]. The integration of inline mixing elements ensures complete reagent contact and minimizes concentration gradients that could lead to incomplete coupling [29] [31].

Process Monitoring and Control

Real-time process monitoring capabilities enable continuous assessment of synthesis progress and quality control [27] [28]. Ultraviolet-visible (UV-Vis) spectroscopy provides online monitoring of Fmoc deprotection reactions through detection of dibenzofulvene formation [27] [28]. Near-infrared (NIR) spectroscopy enables monitoring of peptide bond formation and assessment of coupling completion [34] [35].

Pressure and temperature monitoring systems ensure optimal reaction conditions and provide early detection of potential system issues [27] [28]. Flow rate monitoring through inline sensors confirms consistent reagent delivery and identifies any flow disruptions [27] [28]. The integration of automated feedback control systems enables real-time adjustment of reaction parameters based on monitoring data, ensuring consistent synthesis outcomes [27] [28].

Scalability and Production Considerations

Continuous flow approaches for Z-N-Me-Aib-OH synthesis offer significant advantages for scale-up and production applications [34] [33]. The inherent scalability of flow systems enables increased throughput through parallel processing or extended operation times [34] [33]. Production-scale continuous flow synthesizers have demonstrated the ability to produce multi-gram quantities of peptides containing sterically hindered amino acids [34] [33].

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Last modified: 08-15-2023

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